2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide
Description
2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dihydrobenzo[dioxin] ring, an imidazolidinone moiety, and a piperazine derivative, making it a subject of interest for researchers.
Properties
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-20-4-7-22(8-5-20)19-17(24)13-21-6-9-23(18(21)25)14-2-3-15-16(12-14)27-11-10-26-15/h2-3,12H,4-11,13H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMHEHWKAAASKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group.
Azidation and Curtius Rearrangement: The carboxylic acid group is converted to an azide, followed by Curtius rearrangement to form an isocyanate intermediate.
Formation of Imidazolidinone: The isocyanate intermediate reacts with an appropriate amine to form the imidazolidinone ring.
Piperazine Derivative Addition: The final step involves the addition of a 4-methylpiperazine derivative to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of specific solvents, catalysts, and reaction conditions to minimize side reactions and simplify the isolation process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the piperazine and imidazolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxynaphthalen-4-yl)-1H-phenanthro[9,10-d]imidazole
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds .
Biological Activity
The compound 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Dihydrobenzodioxin moiety : This part contributes to the compound's pharmacological properties.
- Imidazolidinone ring : Known for its role in various biological interactions.
- Piperazine group : Often associated with neuropharmacological activity.
The biological activity of this compound likely involves interactions with various molecular targets, including:
- Enzymatic inhibition : It may inhibit specific enzymes related to disease processes.
- Receptor modulation : The piperazine component can interact with neurotransmitter receptors, potentially affecting neurological pathways.
Research indicates that compounds similar to this one have shown activities against various cancer cell lines and may also exhibit anti-inflammatory properties .
Anticancer Activity
Recent studies have demonstrated that derivatives of benzodioxin compounds exhibit significant anticancer activity. For instance:
- IC50 Values : In vitro studies have reported IC50 values indicating cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). For instance, certain derivatives showed IC50 values around 4.37 µM against HepG2 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 4.37 |
| Similar Derivative | A549 | 8.03 |
Antimicrobial Activity
Compounds with similar structural motifs have also been evaluated for their antimicrobial properties. Studies indicate that some derivatives possess activity against Gram-positive bacteria and fungi, highlighting their potential as therapeutic agents in treating infections .
Case Studies
Several case studies have highlighted the potential of compounds structurally related to this compound:
-
Study on Cancer Cell Lines :
- A derivative was tested against various cancer cell lines showing promising anticancer effects with significant cell death at low concentrations.
-
Antimicrobial Evaluation :
- Compounds were tested against Staphylococcus aureus and showed minimum inhibitory concentrations (MICs) suggesting effective antibacterial properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for the preparation of this compound?
- Methodological Answer : The compound’s synthesis likely involves acetylation of a benzodioxin-substituted imidazolidinone intermediate. A validated approach includes:
Acetylation : React the amine group of the 2,3-dihydro-1,4-benzodioxin-6-yl imidazolidinone intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone.
Piperazine Conjugation : Couple the intermediate with 4-methylpiperazine via nucleophilic substitution under reflux in aprotic solvents (e.g., DMF or acetonitrile) .
- Validation : Use TLC or HPLC to monitor reaction progress. Reference standards for related impurities (e.g., unreacted intermediates) should be synthesized and characterized .
Q. How is the compound characterized spectroscopically to confirm its structure?
- Methodological Answer :
- 1H/13C NMR : Confirm the benzodioxin aromatic protons (δ 6.5–7.0 ppm) and the methylpiperazine N–CH3 signal (δ 2.2–2.5 ppm). The imidazolidinone carbonyl appears at ~170 ppm in 13C NMR.
- IR Spectroscopy : Validate the presence of amide C=O stretches (~1650–1680 cm⁻¹) and benzodioxin ether C–O–C bands (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Ensure molecular ion peaks align with the theoretical mass (C20H25N5O4: calc. 423.19 g/mol).
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) at 1.0 mL/min. Detect impurities at 254 nm .
- Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) to ensure stability during storage.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce side products?
- Methodological Answer :
- Temperature Control : Perform the acetylation step at 0–5°C to minimize over-acetylation.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance coupling efficiency between the imidazolidinone and methylpiperazine .
- DoE (Design of Experiments) : Use factorial design to optimize solvent polarity, stoichiometry, and reaction time. For example, acetonitrile may favor higher yields over DMF due to reduced side reactions.
Q. What strategies are employed for impurity profiling and quantification?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (80°C), acid (0.1M HCl), and oxidative (3% H2O2) conditions. Analyze degradation products via LC-MS to identify labile functional groups (e.g., amide hydrolysis) .
- Synthesis of Impurity Standards : Prepare potential impurities (e.g., deacetylated or demethylated analogs) as reference materials for spiking experiments .
Q. How can molecular docking studies predict the compound’s interaction with biological targets?
- Methodological Answer :
Target Selection : Prioritize receptors with structural homology to known benzodioxin-binding proteins (e.g., serotonin or dopamine receptors).
Docking Software : Use AutoDock Vina or Schrödinger Suite for ligand-receptor simulations. Parameterize the compound’s partial charges using DFT calculations.
Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .
Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Data Triangulation : Cross-validate computational results with SPR (Surface Plasmon Resonance) binding assays or ITC (Isothermal Titration Calorimetry) to measure actual binding affinities.
- Conformational Analysis : Use MD (Molecular Dynamics) simulations to assess flexibility of the methylpiperazine group, which may adopt multiple binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
